Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDMLBBXHFMAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408644 | |
| Record name | ethyl 2-(4-methoxyanilino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18522-99-1 | |
| Record name | ethyl 2-(4-methoxyanilino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phase-Transfer Catalyzed Reaction
A widely referenced method involves the condensation of 4-methoxyaniline with diethyl oxalate in the presence of a phase-transfer catalyst. This approach adapts protocols from analogous syntheses, such as ethyl 2-(ethylamino)-2-oxoacetate, where diethyl oxalate reacts with amines under biphasic conditions. For Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, the reaction proceeds as follows:
Procedure :
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Reactants : Diethyl oxalate (1.0 eq), 4-methoxyaniline (1.0 eq), and Aliquat 336 (1–5 mol%) are dissolved in dichloromethane.
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Conditions : Stirring at 20–25°C for 48–72 hours under inert atmosphere.
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Workup : The mixture is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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Purification : Column chromatography (hexane/acetone, 9:1) yields the product as a pale-yellow solid.
Key Data :
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Catalyst Role : Aliquat 336 enhances interfacial contact between aqueous amine and organic oxalate phases.
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1H NMR Profile : Expected signals include δ 8.92 (s, 1H, NH), 4.22 (q, 2H, OCH₂CH₃), and 3.80 (s, 3H, OCH₃).
TBHP-Mediated Oxidative Coupling
Copper/Ruthenium Catalyzed Methodology
A novel oxidative coupling strategy using tert-butyl hydroperoxide (TBHP) as an oxidant has been reported for synthesizing α-amino carbonyl derivatives. Applied to this compound, this method involves:
Procedure :
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Reactants : N-2-alkynyl glycine ester (1.0 mmol), TBHP (4.0 eq), CuBr (20 mol%), and Ru(bpy)₃Cl₂·6H₂O (2 mol%) in MeCN/DMSO (4:1 v/v).
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Conditions : Irradiation with 26W compact fluorescent lamp at 25°C for 24 hours.
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Workup : Extraction with ethyl acetate, drying over MgSO₄, and solvent removal.
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Purification : Flash chromatography (hexane/acetone, 40:1) yields the product as a yellow solid.
Key Data :
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Mechanism : TBHP oxidizes Cu(I) to Cu(II), generating radicals that facilitate C–N bond formation.
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Spectral Confirmation :
Comparative Analysis of Synthetic Routes
*Theorized based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in targeting neurological disorders.
Case Study: Inhibitors of Stearoyl-CoA Desaturase (SCD)
Research has shown that derivatives of this compound can act as selective inhibitors of SCD, an enzyme involved in fatty acid metabolism. The inhibition of SCD leads to cell death in sensitive cancer cell lines due to the depletion of unsaturated fatty acids necessary for membrane integrity. This selectivity is attributed to the overexpression of cytochrome P450 isoform CYP4F11 in these cells, which activates the prodrugs into active SCD inhibitors .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for creating diverse chemical entities.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Converts to ketones or carboxylic acids | Ketone derivative |
| Reduction | Converts carbonyl groups to alcohols | Alcohol derivative |
| Substitution | Electrophilic or nucleophilic substitutions on the aromatic ring | Substituted aromatic compounds |
Material Science
In material science, this compound is explored for its potential use in developing new materials with unique properties. Its chemical structure can be modified to impart specific characteristics to polymers and other materials.
Summary of Research Findings
Research has demonstrated that this compound not only serves as a precursor for various pharmaceutical agents but also plays a significant role in understanding metabolic pathways related to cancer treatment. Its ability to inhibit key enzymes makes it a promising candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications in Analogous Derivatives
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate belongs to a broader class of 2-aryl-2-oxoacetate derivatives. Key structural analogs include:
Key Observations:
- Ester Group Variations : Replacing the ethyl ester with a methyl group (e.g., methyl 2-(4-methoxyphenyl)-2-oxoacetate) reduces molecular weight and alters solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance bioactivity and stability. For example, the 3-bromo derivative shows potent anticancer effects , while trifluoromethyl groups increase metabolic resistance .
- Amino Group Modifications: The absence of the amino group (as in methyl 2-(4-methoxyphenyl)-2-oxoacetate) eliminates hydrogen-bonding capacity, reducing interactions with biological targets .
Physicochemical Properties
- Melting Points: this compound: Not explicitly reported, but analogs like ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate melt at 90°C . Methyl 2-(4-methoxyphenyl)-2-oxoacetate: Likely lower due to smaller ester group.
Solubility :
- Ethyl derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to ester and amide functionalities .
Biological Activity
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a compound with the CAS number 18522-99-1, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHN O
- Molecular Weight : 223.23 g/mol
- Density : 1.219 g/cm³
- Melting Point : 245 °C
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1) and epidermal growth factor receptor (EGFR), which are critical in DNA repair and cell signaling pathways, respectively . This dual inhibition can lead to enhanced cytotoxic effects against cancer cells.
- Cell Cycle Arrest : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Studies : A study on similar compounds indicated that those targeting PARP-1 showed significant cytotoxicity against breast cancer cell lines, with IC values in the low micromolar range. The mechanism involved the induction of DNA damage and subsequent apoptosis.
- Antioxidant Activity : Research has demonstrated that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress in cellular systems. These properties were assessed using DPPH radical scavenging assays, showing promising results .
- Antimicrobial Testing : this compound was evaluated for antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, suggesting further exploration for potential use as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate?
- Methodological Answer : The compound can be synthesized via coupling reactions between α-ketoesters and aromatic amines. For example, reacting ethyl oxalyl chloride with 4-methoxyaniline under basic conditions (e.g., triethylamine) in dichloromethane yields the target compound. Isolation from natural sources, such as the ascidian Polycarpa aurata, has also been reported, involving methanol extraction followed by chromatographic purification . Organocatalytic methods using Boc-protected intermediates (e.g., N-Boc-isatin derivatives) and optimized reaction temperatures (-20–25°C) are effective for structurally similar α-ketoesters .
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ ~8.5 ppm (amide NH), δ ~4.3 ppm (ethyl ester CH₂), and δ ~3.8 ppm (methoxy group) are characteristic .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester and amide) and ~1250 cm⁻¹ (C-O-C stretch) .
- X-ray crystallography : Used to confirm planar geometry and intermolecular interactions (e.g., O···π-hole tetrel bonding in derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodological Answer :
- Temperature : Lower temperatures (-20°C) favor selectivity in coupling reactions by reducing side-product formation (e.g., over-oxidation or dimerization) .
- Solvent systems : Hexane/ethyl acetate mixtures (3:1 v/v) improve yields during purification by column chromatography for sticky intermediates .
- Catalysts : Organocatalysts like Et₃N (40 mol%) enhance reaction rates in Boc-protected intermediate synthesis .
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Comparative analysis : Align experimental NMR/IR data with structurally analogous compounds (e.g., methyl 2-(4-methoxyphenyl)-2-oxoacetate) to identify discrepancies .
- Tautomerism evaluation : Use DFT calculations to assess keto-enol equilibrium, which may explain shifts in carbonyl peaks .
- Crystallographic validation : Resolve ambiguities in solution-state data by growing single crystals for X-ray diffraction studies .
Q. What computational methods are used to study non-covalent interactions in this compound derivatives?
- Methodological Answer :
- Hirshfeld surface analysis : Maps close-contact interactions (e.g., C-H···O) in solid-state structures .
- DFT calculations : Predict molecular electrostatic potential (MEP) surfaces to identify electrophilic/nucleophilic regions influencing dimerization .
- Bader’s QTAIM : Quantifies bond critical points (BCPs) to validate tetrel bonding interactions (e.g., C···O) in self-assembled dimers .
Q. What are the applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Antischistosomal activity : Derivatives isolated from Polycarpa aurata exhibit inhibitory effects against Schistosoma mansoni, validated via in vitro bioassays .
- Enzyme interaction studies : The α-ketoester moiety serves as a mimic for substrate-binding in protease inhibition assays .
- Drug delivery : Ester groups enable prodrug strategies, enhancing solubility and controlled release in pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
